9-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]carbazole is a complex organic compound with the molecular formula C30H28N2O2 It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]carbazole typically involves multiple steps. One common method is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between a boronic acid and a halide. The reaction conditions often include the use of palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical polymerization techniques. Interfacial polymerization is one such method, which allows for the production of high molecular weight polymers with excellent yield .
Chemical Reactions Analysis
Types of Reactions
9-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while reduction may yield simpler carbazole derivatives .
Scientific Research Applications
9-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 9-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]carbazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole: A simpler carbazole derivative with similar structural properties.
3,6-Dimethyl-9H-carbazole: A methylated derivative of carbazole.
9-Butyl-9H-carbazole: A butylated derivative of carbazole.
Uniqueness
9-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]carbazole is unique due to its specific structural features, including the presence of the chlorophenoxy and ethoxy groups. These features contribute to its distinct chemical and physical properties, making it suitable for specialized applications in various scientific fields .
Properties
IUPAC Name |
9-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO2/c23-19-9-3-6-12-22(19)26-16-15-25-14-13-24-20-10-4-1-7-17(20)18-8-2-5-11-21(18)24/h1-12H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIPXPFDMHGTMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOCCOC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.